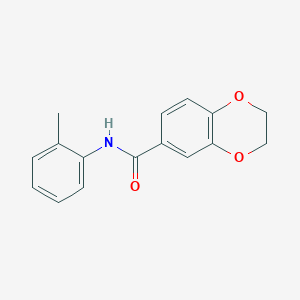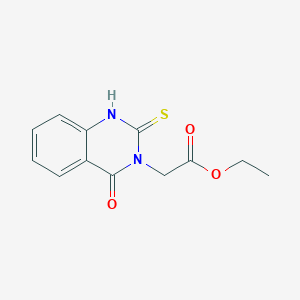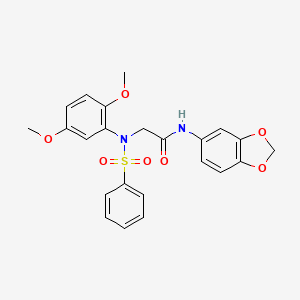![molecular formula C20H23N3O3 B3465105 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B3465105.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide
Descripción general
Descripción
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide, also known as BDP, is a compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation process .
Pharmacokinetics
Similar compounds have been found to be metabolized in the body and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and its ability to reach its target site of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which require further investigation.
Aplicaciones Científicas De Investigación
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta and tau protein levels, which are associated with the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-4-2-1-3-5-17)14-23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-15-25-18/h1-7,12H,8-11,13-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNBUVYHOOFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3465030.png)
![2-chloro-N-[3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3465038.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3465054.png)

![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}benzoate](/img/structure/B3465079.png)
![methyl 2-({[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3465085.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3465107.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzylacetamide](/img/structure/B3465114.png)
![4-bromo-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3465123.png)



![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3465141.png)